Perfluoroheptyl iodide

Overview

Description

Perfluoroheptyl iodide is an organic compound that belongs to a class of compounds known as perfluoroalkyl iodides. It is a colorless, odorless liquid that is highly soluble in organic solvents such as ether and acetone. This compound is used in a wide range of applications, including in the synthesis of pharmaceuticals, agrochemicals, and polymers. It is also used as a reagent in the preparation of compounds used in materials science and in the synthesis of fluorinated compounds.

Scientific Research Applications

Non-Covalent Interactions : Perfluorohexyl iodide complexes with hydrogen-bond acceptors are utilized to explore the relationship between halogen bonding, hydrogen bonding, desolvation, and the electrostatics of non-covalent interactions (Cabot & Hunter, 2009).

Synthesis of Fluorine-Containing Compounds : It serves as an efficient, cost-effective, and versatile agent in the synthesis of fluorine-containing organic compounds due to its selectivity-oriented nature (Brace, 1999).

Solar-Pumped Lasers : Perfluorobutyl iodides have shown superior performance in solar-pumped lasers, potentially influencing space-based lasers (Lee et al., 1988).

Iodine Lasers : It's extensively applied in iodine lasers, with its vertical excitation energies aligning well with experimental values (Zhao, 2009).

Chemical Synthesis : Perfluorohexyl iodide is a raw material in preparing certain epoxy compounds, indicating its significance in chemical synthesis (Wang, 2012).

Intermediates for Synthesis : It's used as intermediates in synthesizing partially fluorinated compounds, leading to various fluorinated acids and aldehydes (Furin, 2000).

Photochemical Perfluoroalkylation : A new protocol for photochemical perfluoroalkylation reactions using perfluoroalkyl iodide can synthesize perfluoroalkyl-substituted phenanthridines and perform other specialized reactions (Wang et al., 2017).

Flow Cytometry : Propidium iodide staining in cells, which involves rapid determination of DNA content per cell, can be facilitated by perfluoroheptyl iodide, showing its applications in biological research (Krishan, 1975).

Reactivity with Amides : It reacts with N,N-disubstituted amides or ethyl formate to produce perfluorinated carbonyl compounds (Benefice-Malouet & Commeyras, 1995).

Addition Reactions : Photochemical addition of perfluoro-n-butyl iodide to alkynes and olefins yields adducts in quantitative yields, indicating its use in organic chemistry (Habib & Mallouk, 1991).

Mechanism of Action

Target of Action

Perfluoroheptyl iodide is a complex compound with a variety of potential targets. It forms 1:1 complexes with a variety of hydrogen-bond acceptors . .

Mode of Action

It has been grafted onto the isocitronellene/propene copolymer by radical reaction yielding a poly(α-olefin) with fluorinated side chains

Biochemical Pathways

Per- and polyfluoroalkyl substances (pfas), a group to which this compound belongs, have been associated with various effects on the immune system . These effects may involve modulation of cell signaling and nuclear receptors, alteration of calcium signaling and homeostasis in immune cells, modulation of immune cell populations, oxidative stress, and impact on fatty acid metabolism .

Pharmacokinetics

The physicochemical properties of a molecule, including its lipophilicity and hydrophilicity, can influence its adme properties and thus its bioavailability .

Result of Action

Pfass, including this compound, have been associated with adverse effects on the immune system . These effects may include both immunosuppression and immunoenhancement .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, PFASs are known to be persistent and bioaccumulative chemicals that cause adverse reproductive and developmental effects in mammals and vertebrates . The environmental distribution and exposure potential of these substances can affect their action and efficacy .

Biochemical Analysis

Biochemical Properties

Perfluoroheptyl iodide forms 1:1 complexes with a variety of hydrogen-bond acceptors . It has been grafted onto the isocitronellene/propene copolymer by radical reaction yielding a poly(α-olefin) with fluorinated side chains .

Cellular Effects

Per- and polyfluoroalkyl substances (PFASs), including this compound, are known to cause adverse reproductive and developmental effects in mammals and vertebrates . They can modulate cell signaling and nuclear receptors, alter calcium signaling and homeostasis in immune cells, and modulate immune cell populations .

Molecular Mechanism

It is known that it forms 1:1 complexes with a variety of hydrogen-bond acceptors . This suggests that it may interact with biomolecules through hydrogen bonding, potentially influencing enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

Pfass are known for their persistence, suggesting that they may have long-term effects on cellular function .

Dosage Effects in Animal Models

Pfass are known to be bioaccumulative and possibly carcinogenic to animals .

Metabolic Pathways

Pfass are known to affect multiple aspects of the immune system .

Transport and Distribution

Pfass are known for their long-distance migration .

Subcellular Localization

Given its ability to form complexes with a variety of hydrogen-bond acceptors , it may be localized in areas of the cell where these acceptors are abundant.

properties

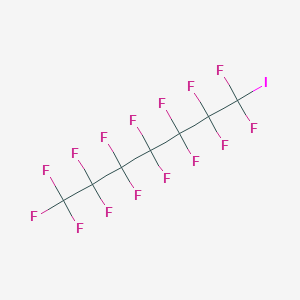

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-7-iodoheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7F15I/c8-1(9,2(10,11)4(14,15)6(18,19)20)3(12,13)5(16,17)7(21,22)23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHUMDLIBMIYQMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(C(F)(F)I)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F15I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059828 | |

| Record name | 1-Iodopentadecafluoroheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

335-58-0 | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-Pentadecafluoro-7-iodoheptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=335-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoroheptyl iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-7-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Iodopentadecafluoroheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-7-iodoheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.813 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUOROHEPTYL IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5CHL3HC6D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary reaction involving perfluoroheptyl iodide discussed in the research paper?

A1: The research paper focuses on using this compound in a radical addition reaction with diethyl vinylphosphonate. This reaction leads to the formation of aziridinyl phosphine oxides, a class of compounds with potential applications in various fields [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.